N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide

Description

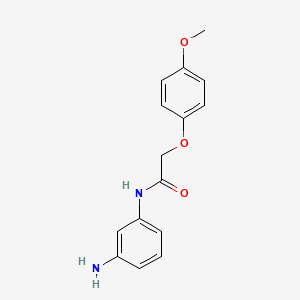

Chemical Structure and Properties N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide (CAS: 953719-97-6; Molecular Formula: C₁₅H₁₆N₂O₃) is an acetamide derivative featuring a 3-aminophenyl group linked via an acetamide bridge to a 4-methoxyphenoxy moiety (Fig. 1). The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (amide) groups, which influence its physicochemical properties, such as solubility and bioavailability.

The 3-aminophenyl group may enhance interactions with biological targets, such as enzymes or receptors, while the 4-methoxyphenoxy moiety could improve membrane permeability .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-5-7-14(8-6-13)20-10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDDEMCMWNCSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

Nitration and Reduction: 3-Nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: 4-Methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.

Amide Formation: The final step involves the coupling of 3-aminophenylamine with 2-(4-methoxyphenoxy)acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Cancer Research Applications

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential anti-cancer properties. Research indicates that similar acetamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Studies have shown that compounds with similar structures can induce apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells, leading to reduced tumor growth. For instance, a related compound was found to significantly reduce tumor growth in vivo using xenograft models in mice, demonstrating the potential of this class of compounds in oncology .

- Case Study : A study focusing on N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide demonstrated high potency against resistant cancer cell lines, indicating that modifications to the acetamide structure can lead to enhanced therapeutic efficacy against challenging cancer types .

Therapeutic Potential in Metabolic Disorders

This compound and its derivatives may also play a role in addressing metabolic disorders.

- Mechanism : Compounds within this chemical class have been explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related conditions such as obesity and type 2 diabetes. Inhibition of this enzyme can lead to reduced cortisol levels, which may alleviate symptoms associated with these disorders .

- Clinical Implications : The potential use of these compounds as therapeutic agents for managing metabolic syndrome highlights their versatility beyond traditional oncology applications.

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis and structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

- Synthesis Techniques : The synthesis typically involves acylation reactions, where specific aryl amines are reacted with acetic anhydride or other acylating agents under controlled conditions to yield high-purity products .

- SAR Insights : The modification of substituents on the phenyl rings has been shown to significantly affect biological activity, guiding future research towards developing more potent derivatives with tailored therapeutic profiles .

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects depends on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it could target specific proteins or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Anti-Cancer Activity

Key examples include:

Key Findings :

- The quinazoline-sulfonyl derivatives (e.g., 38) demonstrate broad-spectrum anticancer activity due to their ability to inhibit kinase signaling pathways .

- Compound 6b’s thiazole ring enhances potency against resistant cancers by inducing apoptosis and autophagy .

- The target compound’s 4-methoxyphenoxy group may mimic tyrosine kinase inhibitors, though experimental validation is needed.

Antimicrobial and Anti-Inflammatory Activity

Acetamides with halogenated or heterocyclic substituents exhibit notable antimicrobial effects:

Key Findings :

Structural and Electronic Effects

- Electron-Donating Groups: Methoxy (e.g., 4-methoxyphenoxy in the target compound) improves solubility and π-π stacking with biological targets .

- Heterocyclic Modifications : Thiazole (6b ) or quinazoline (38 ) rings introduce planar rigidity, favoring intercalation with DNA or enzyme active sites.

Biological Activity

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide (CAS No. 953719-97-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a phenyl ring with an amino group at the meta position and a methoxy-substituted phenoxy group. This structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both gram-positive and gram-negative bacteria.

- Anticancer Activity : Research has suggested that derivatives of acetamides, including this compound, may exhibit significant anticancer effects, particularly against resistant cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may influence cholinergic systems, potentially offering neuroprotective benefits.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamide derivatives. The results indicated that this compound showed moderate activity against certain bacterial strains. The structure-activity relationship (SAR) analysis highlighted that the presence of methoxy groups enhanced antimicrobial potency compared to other analogs lacking such substitutions .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Control Compound A | High | Low |

| Control Compound B | Low | High |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown activity against melanoma and pancreatic cancer cells. The mechanism of action appears to involve the induction of apoptosis and autophagy, leading to reduced tumor growth in xenograft models .

Case Study: Melanoma Cell Line

In a specific case study involving melanoma cell lines, the compound was tested for its ability to induce cell death. The findings revealed:

- IC50 Values : The compound displayed an IC50 value of approximately 12 µM, indicating effective inhibition of cell proliferation.

- Mechanism : Flow cytometry analysis confirmed that the compound induces apoptosis via the intrinsic pathway.

Neuroprotective Potential

Research into similar acetamide compounds suggests potential neuroprotective effects through modulation of acetylcholinesterase (AChE) activity. This could imply that this compound might have implications in neurodegenerative diseases such as Alzheimer’s disease .

Q & A

Q. Q1. What are the established synthetic routes for N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?

Answer: The compound is synthesized via multi-step reactions. A common approach involves:

Coupling of substituted phenols : Reacting 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride.

Amidation : Treating the intermediate with 3-aminoaniline under basic conditions (e.g., triethylamine) to form the target acetamide .

Key considerations :

- Temperature control (0–5°C during acylation prevents side reactions).

- Solvent choice (dichloromethane or THF improves solubility of intermediates).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity.

Methodological tip : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3), acetamide carbonyl (δ ~168 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Identify N–H stretching (3300–3500 cm⁻¹ for –NH2) and C=O (1650–1700 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 300.3 (calculated for C15H16N2O3) .

Advanced validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Biological Activity Evaluation

Q. Q3. How can researchers design assays to evaluate the antimicrobial potential of this compound?

Answer:

- Disc diffusion method : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- MIC determination : Use broth microdilution (concentration range: 1–100 µg/mL) .

Note : Include positive controls (e.g., ampicillin) and validate results with triplicate experiments.

Advanced Research Challenges

Q. Q4. How can researchers address discrepancies in crystallographic data for structurally related acetamides?

Answer:

Q. Q5. What mechanistic insights guide the optimization of Suzuki-Miyaura coupling for derivatives of this compound?

Answer:

- Reaction design : Introduce boronic esters at the 3-aminophenyl group.

- Optimization parameters :

- Low yield (<40%): Check boronic acid purity or degas solvents to prevent Pd oxidation.

- By-products: Use LC-MS to identify undesired cross-coupled products .

Data Interpretation and Reproducibility

Q. Q6. How should researchers resolve conflicting solubility data reported in different studies?

Answer:

- Case example : Solubility ranges from 61.3 µg/mL (DMSO) to >100 µg/mL (ethanol) .

- Methodology :

- Standardize solvent purity (HPLC-grade) and temperature (25°C).

- Use UV-Vis spectroscopy (λmax ~270 nm) for quantitative analysis .

Reproducibility checklist : Document solvent lot numbers, equilibration time (24 hours), and filtration methods (0.22 µm membrane) .

Q. Q7. What strategies validate the stability of this compound under physiological conditions?

Answer:

- Simulated gastric fluid (SGF) assay : Incubate compound in pH 2.0 buffer (37°C, 2 hours) and analyze degradation via HPLC .

- LC-MS/MS identification : Detect hydrolyzed products (e.g., 4-methoxyphenoxyacetic acid) to infer degradation pathways .

Application : Stability data inform formulation strategies for in vivo studies.

Structural-Activity Relationship (SAR) Studies

Q. Q8. How do substituents on the phenyl ring modulate bioactivity?

Answer:

- Case study : Compare derivatives with –OCH3 (4-methoxy) vs. –Cl (4-chloro):

- Antimicrobial activity : –OCH3 enhances solubility but reduces membrane penetration vs. –Cl .

- Electron-withdrawing groups : Improve metabolic stability but may reduce binding affinity .

SAR methodology : Synthesize analogs systematically (e.g., –NO2, –CF3) and correlate logP values with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.